molecular formula C26H30N4O4S2 B12145300 ethyl 1-{3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate

ethyl 1-{3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate

Cat. No.: B12145300
M. Wt: 526.7 g/mol
InChI Key: OITJCTUFFUSGHR-HKWRFOASSA-N
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Description

Ethyl 1-{3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the thiazolidinone ring, the pyrido[1,2-a]pyrimidine core, and the final coupling with the piperidine carboxylate moiety. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone and pyrido[1,2-a]pyrimidine rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and pyrido[1,2-a]pyrimidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield alcohols, and substitution reactions may introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Ethyl 1-{3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 1-{3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure, known for their biological activities.

    Pyrido[1,2-a]pyrimidines: Compounds with a similar pyrido[1,2-a]pyrimidine core, used in medicinal chemistry.

    Piperidine Carboxylates: Compounds with a similar piperidine carboxylate moiety, used as intermediates in organic synthesis.

Uniqueness

Ethyl 1-{3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Biological Activity

Ethyl 1-{3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound notable for its diverse biological activities. This article will explore its synthesis, mechanisms of action, and various biological effects supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H30N4O4S2C_{26}H_{30}N_{4}O_{4}S_{2} with a molecular weight of approximately 526.7 g/mol. The compound features a unique combination of a thiazolidine ring, a pyrido[1,2-a]pyrimidine core, and a piperidine moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Pyrido[1,2-a]pyrimidine Core : This is typically achieved through the condensation of appropriate pyrimidine and pyridine derivatives.
  • Introduction of the Thiazolidine Moiety : The thiazolidine component is integrated through reactions with thiazolidinone precursors.
  • Final Assembly : The piperidine carboxylate is added to complete the structure.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various pharmacological effects.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its efficacy against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-76.8
A5498.4
HeLa0.52

The mechanism involves induction of apoptosis via the caspase pathway and inhibition of tyrosine-protein kinases like c-Met and Ron.

2. Antioxidant Activity

The compound also demonstrates antioxidant properties. It has been shown to inhibit lipid peroxidation effectively:

CompoundEC50 (mM)Reference
Ethyl Compound3.30 ± 0.271
Ascorbic Acid40

This suggests potential applications in preventing oxidative stress-related diseases.

Case Studies

A study involving derivatives of thiazolidine compounds indicated that modifications can enhance biological activity significantly:

  • Modification Impact : Substituting different groups at specific positions led to variations in potency against cancer cell lines.
  • Comparative Analysis : Compounds with cyclopentyl moieties showed lower inhibitory capacity compared to others with different substituents.

Properties

Molecular Formula

C26H30N4O4S2

Molecular Weight

526.7 g/mol

IUPAC Name

ethyl 1-[3-[(Z)-(3-cyclopentyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate

InChI

InChI=1S/C26H30N4O4S2/c1-3-34-25(33)17-10-13-28(14-11-17)22-19(23(31)29-12-6-7-16(2)21(29)27-22)15-20-24(32)30(26(35)36-20)18-8-4-5-9-18/h6-7,12,15,17-18H,3-5,8-11,13-14H2,1-2H3/b20-15-

InChI Key

OITJCTUFFUSGHR-HKWRFOASSA-N

Isomeric SMILES

CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C5CCCC5

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)C5CCCC5

Origin of Product

United States

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